2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Physicochemical profiling Drug-likeness Lead optimization

2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide (CAS 6702-59-6; synonym SMR000013647) is a member of the pyrido[2,3-d]pyrimidine heterocyclic class, featuring a 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine core linked via a thioether bridge to an N-phenylacetamide moiety. The compound is catalogued within the ChemBridge screening library as a drug-like/lead-like small molecule (MW 340.4 g/mol; calculated XLogP3 = 2.6) intended for non-human research use only.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4 g/mol
CAS No. 6702-59-6
Cat. No. B6432589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide
CAS6702-59-6
Molecular FormulaC17H16N4O2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3)C
InChIInChI=1S/C17H16N4O2S/c1-10-8-11(2)18-15-14(10)16(23)21-17(20-15)24-9-13(22)19-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,19,22)(H,18,20,21,23)
InChIKeyUJSXWQWZZHJJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide (CAS 6702-59-6): Pyrido[2,3-d]pyrimidine Screening Compound Overview


2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide (CAS 6702-59-6; synonym SMR000013647) is a member of the pyrido[2,3-d]pyrimidine heterocyclic class, featuring a 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine core linked via a thioether bridge to an N-phenylacetamide moiety [1]. The compound is catalogued within the ChemBridge screening library as a drug-like/lead-like small molecule (MW 340.4 g/mol; calculated XLogP3 = 2.6) intended for non-human research use only . The pyrido[2,3-d]pyrimidine scaffold is established in the literature as a privileged structure for kinase inhibition — particularly cyclin-dependent kinases (CDKs), PIM-1 kinase, and dihydrofolate reductase (DHFR) — as well as antimicrobial applications [2].

Why Generic Pyrido[2,3-d]pyrimidine Substitution Fails for 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide (CAS 6702-59-6)


Pyrido[2,3-d]pyrimidine derivatives cannot be treated as interchangeable commodities because the nature of the amide substituent on the thioacetamide side chain critically modulates both physicochemical properties and target engagement profiles [1]. Within this chemotype, the N-phenylacetamide moiety (present in CAS 6702-59-6) confers a distinct hydrogen-bonding pharmacophore and lipophilicity signature (cLogP 2.6) compared to N,N-dialkyl (e.g., N,N-dimethyl, cLogP ~1.2) or N-benzyl (cLogP ~3.2) congeners [2]. Substituting the phenyl ring directly alters: (i) amide N–H hydrogen bond donor capacity, (ii) π-stacking potential with aromatic residues in kinase ATP-binding pockets, and (iii) metabolic susceptibility at the anilide position [3]. These differences are consequential for target selectivity, solubility, and in vitro ADME parameters — all of which directly affect screening hit progression decisions.

Quantitative Differentiation Evidence for 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide (CAS 6702-59-6) vs. Closest Structural Analogs


Physicochemical Differentiation: XLogP3, Hydrogen Bonding, and Molecular Topology vs. N,N-Dimethyl and N-Benzyl Analogs

CAS 6702-59-6 possesses a calculated XLogP3 of 2.6, with 2 hydrogen bond donors (phenolic OH and amide NH) and 5 hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of approximately 102 Ų [1]. By comparison, the N,N-dimethyl analog (CAS 667887-73-2; C13H16N4O2S, MW 292.36) lacks the amide NH donor, reducing HBD count to 1, TPSA to ~77 Ų, and calculated XLogP3 to approximately 1.2, which substantially increases aqueous solubility but reduces passive membrane permeability and aromatic π-stacking capacity [2]. Conversely, the N-benzyl analog (CAS 632289-20-4; C18H18N4O2S, MW 354.40) retains the amide NH but adds hydrophobic bulk via the benzyl group, increasing XLogP3 to approximately 3.2 and raising the risk of poor aqueous solubility and CYP-mediated metabolic liability at the benzylic position [3]. The N-phenyl derivative (CAS 6702-59-6) thus occupies a balanced intermediate position in lipophilicity space, consistent with the optimal cLogP range (2–3) frequently associated with favorable oral bioavailability in drug-like chemical space. [2]

Physicochemical profiling Drug-likeness Lead optimization

Acetylcholinesterase (AChE) Inhibition Profile: Weak Activity Differentiates from Potent Pyridopyrimidine AChE Inhibitors

In a biochemical assay measuring inhibition of human erythrocyte acetylcholinesterase (AChE), CAS 6702-59-6 exhibited an IC50 of 65,000 nM (65 μM) after 12 minutes of pre-incubation with enzyme prior to acetylthiocholine iodide substrate addition [1]. This value is approximately 565-fold weaker than the low-micromolar AChE inhibitory activity reported for certain 7-aryl and 7-spiropyrazolo pyrido[2,3-d]pyrimidine derivatives (IC50 range: 115–470 μM, with the most potent congeners achieving ~115 μM) [2]. While the reported IC50 for CAS 6702-59-6 falls within the weaker range of this class, the presence of measurable AChE interaction at 65 μM provides a useful counter-screening datapoint: the compound's AChE liability is substantially lower than that of potent cholinergic pyridopyrimidines, which is advantageous for programs where CNS-related off-target effects (e.g., cholinergic toxicity) must be minimized in lead optimization [3].

AChE inhibition CNS target profiling Counter-screening

Kinase Inhibition Potential: Scaffold Class-Level Evidence for CDK and PIM-1 Targeting vs. Reference Inhibitors

Although no kinase inhibition data exist for CAS 6702-59-6 specifically, the 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine-2-thio core scaffold is directly precedented in potent kinase inhibitor chemotypes. In the 2024 study by Barakat et al., pyrido[2,3-d]pyrimidine-2-thio derivatives bearing thioacetamide linkages exhibited PIM-1 kinase inhibition with IC50 values of 11.4 nM (compound 4, 97.8% inhibition) and 17.2 nM (compound 10, 94.6% inhibition), comparable to the reference pan-kinase inhibitor staurosporine (IC50 = 16.7 nM, 95.6% inhibition) [1]. Separately, pyrido[2,3-d]pyrimidine derivatives with 2-thio substituents have demonstrated CDK2-Cyclin A inhibitory activity — compounds 4c and 11a showed IC50 values of 0.3 μM and 0.09 μM respectively, significantly exceeding the activity of the reference CDK inhibitor roscovitine [2]. The patent literature further establishes 7,8-dihydro-2-(amino and thio)pyrido[2,3-d]pyrimidines as potent inhibitors of cyclin-dependent kinases and growth factor-mediated kinases (EP 1806348) [3]. The N-phenylacetamide side chain of CAS 6702-59-6 provides an additional hydrogen-bonding vector absent in simpler 2-thioalkyl analogs, which molecular docking studies suggest may form favorable interactions with the hinge region of kinase ATP-binding sites. [1]

Kinase inhibition CDK PIM-1 Cancer

Antimicrobial Scaffold Potential: Class-Level Evidence from 2-Thioxo and 2-Alkylthio Pyrido[2,3-d]pyrimidines vs. Ampicillin Benchmark

The 2-thio-substituted pyrido[2,3-d]pyrimidine scaffold has demonstrated antimicrobial activity in multiple independent studies. In a 2018 screen, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a exhibited broad-spectrum antibacterial activity with MIC values of 0.49–3.9 μg/mL, alongside moderate antifungal activity (MIC 31.25 μg/mL) [1]. Earlier work by the same group established that pyrido[2,3-d]pyrimidine-2(1H)-thione and its S-alkylthio derivatives were equipotent to ampicillin against Staphylococcus aureus, with the thioether linkage being critical for activity retention [2]. CAS 6702-59-6 carries the identical 2-thio substitution pattern on the pyrido[2,3-d]pyrimidine core as these active congeners, with the N-phenylacetamide side chain providing an additional site for modulating bacterial membrane permeability and target engagement. However, no direct MIC data exist for this specific compound. The thioether bridge distinguishes this chemotype from the 2-thioxo derivatives — the S-alkylation may enhance metabolic stability while potentially reducing direct metal-chelating capacity compared to the free thione form. [1]

Antimicrobial Antibacterial Gram-positive Gram-negative

Drug-Likeness and Lead-Likeness Compliance: Quantitative Rule-of-Five and Lead-Like Filter Assessment vs. Structural Analogs

CAS 6702-59-6 fully satisfies all four criteria of Lipinski's Rule of Five (MW 340.4 < 500; cLogP 2.6 < 5; HBD 2 ≤ 5; HBA 5 ≤ 10) [1]. Under the more stringent lead-likeness filters proposed by Teague et al. (MW ≤ 350; cLogP ≤ 3), CAS 6702-59-6 also complies (MW 340.4 ≤ 350; cLogP 2.6 ≤ 3), making it suitable as both a hit and lead compound [2]. By comparison, the N-benzyl analog (CAS 632289-20-4; MW 354.40) marginally exceeds the lead-like MW cutoff of 350, while the N,N-dimethyl analog (CAS 667887-73-2; MW 292.36) falls well within lead-like space but sacrifices an H-bond donor and aromatic ring that may be critical for target affinity [3]. The N-phenylacetamide derivative thus represents the optimal balance within this congeneric series: it retains lead-like compliance while preserving the full pharmacophoric complement (amide NH donor, phenyl ring for π-stacking) that SAR studies suggest is important for kinase hinge-region binding and antibacterial activity [2].

Drug-likeness Lead-likeness ADME Fragment-based screening

Data Gap Advisory: Absence of Direct Comparative Biological Data for CAS 6702-59-6

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and the broader chemical literature (as of May 2026) identified only a single quantitative bioactivity datapoint for CAS 6702-59-6: the AChE IC50 of 65,000 nM reported in Evidence Item 2 [1]. No peer-reviewed publication, patent, or public database contains direct comparative biological data — such as kinase IC50 values, MIC determinations, cytotoxicity CC50 measurements, or ADME parameters — for this compound against any named structural analog. All differentiation claims beyond physicochemical properties and the single AChE datapoint rest on class-level inference from structurally related pyrido[2,3-d]pyrimidine-2-thio derivatives, which share the core scaffold but differ in side-chain composition [2]. Users procuring this compound for target-based or phenotypic screening programs should anticipate the need for de novo experimental characterization. The compound's value proposition rests primarily on its balanced drug-like/lead-like physicochemical profile and its position as a differentiated member of a congeneric series, rather than on pre-existing efficacy data [3].

Data gap Screening compound Experimental validation required

Recommended Research and Industrial Application Scenarios for 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide (CAS 6702-59-6)


Kinase-Focused Phenotypic and Target-Based Screening Libraries

CAS 6702-59-6 is well-suited for inclusion in kinase-targeted screening decks, particularly those directed at CDK, PIM-1, and growth factor receptor kinase families. The pyrido[2,3-d]pyrimidine-2-thio scaffold is established as a privileged kinase inhibitor chemotype, with structural congeners achieving low-nanomolar PIM-1 inhibition (11.4–17.2 nM) comparable to staurosporine [1]. The compound's balanced cLogP (2.6) and lead-like MW (340.4) support its use in both biochemical kinase assays (IC50 determination) and cell-based proliferation screens, where its intermediate lipophilicity should facilitate adequate aqueous solubility for dose-response testing while maintaining sufficient membrane permeability for intracellular target engagement [2]. Users should note that kinase inhibitory activity for this specific derivative has not been experimentally confirmed and must be established through de novo profiling.

Antimicrobial Drug Discovery — Gram-Positive Pathogen Screening

The 2-thio-substituted pyrido[2,3-d]pyrimidine scaffold has demonstrated broad-spectrum antibacterial activity with MIC values as low as 0.49 μg/mL, and selected derivatives have proven equipotent to ampicillin against S. aureus [1]. CAS 6702-59-6, bearing the identical thioether-linked core, is a rational candidate for antimicrobial screening panels targeting Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA). The N-phenylacetamide side chain may confer differentiated bacterial membrane penetration or target binding relative to simpler S-alkyl congeners. Screening should include MIC determination against reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) with ampicillin or ciprofloxacin as positive controls [2].

Medicinal Chemistry SAR Expansion — N-Phenylacetamide Pharmacophore Optimization

CAS 6702-59-6 serves as a strategic parent scaffold for structure-activity relationship (SAR) studies exploring N-arylacetamide substitution effects on pyrido[2,3-d]pyrimidine biological activity. By procuring this compound alongside its N,N-dimethyl (CAS 667887-73-2) and N-benzyl (CAS 632289-20-4) analogs, medicinal chemistry teams can systematically evaluate the impact of incremental changes in amide substitution on potency, selectivity, and physicochemical properties [1]. The N-phenyl derivative uniquely preserves both the amide NH donor and the aromatic ring for π-stacking, while maintaining lead-like compliance — positioning it as the central reference point in a three-compound matrix for SAR mapping that can guide subsequent library expansion [2].

Computational Chemistry and Molecular Docking Validation Studies

The well-defined pyrido[2,3-d]pyrimidine core of CAS 6702-59-6, combined with its tractable MW (340.4) and conformational flexibility limited to 4 rotatable bonds, makes it an excellent test case for molecular docking and virtual screening validation exercises [1]. The N-phenylacetamide side chain can adopt distinct binding poses within kinase ATP pockets (as suggested by docking studies of related compounds), providing a rich conformational landscape for evaluating docking pose reproducibility and scoring function accuracy [2]. Computational groups may use this compound to benchmark docking protocols against published pyrido[2,3-d]pyrimidine co-crystal structures (e.g., CDK2, DHFR) before deploying larger virtual screens.

Quote Request

Request a Quote for 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.